molecular formula C18H28O2 B14286624 4,6-Octadecadiynoic acid CAS No. 136667-35-1

4,6-Octadecadiynoic acid

Cat. No.: B14286624
CAS No.: 136667-35-1
M. Wt: 276.4 g/mol
InChI Key: RGZWZLKPKGMDHL-UHFFFAOYSA-N
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Description

4,6-Octadecadiynoic acid (C₁₈H₂₈O₂) is a long-chain fatty acid characterized by two triple bonds at the 4th and 6th carbon positions. These compounds differ in the positions of their triple bonds, which significantly influence their chemical reactivity, bioavailability, and biological effects .

Properties

CAS No.

136667-35-1

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-4,6-diynoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11,16-17H2,1H3,(H,19,20)

InChI Key

RGZWZLKPKGMDHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CC#CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Octadecadiynoic acid typically involves the oxidative coupling of 6-heptynoic acid and 1-undecyne. This reaction requires an excess of 1-undecyne to yield the desired product. The reaction is catalyzed by cuprous chloride in the presence of oxygen .

Industrial Production Methods: The key challenge in industrial production is the efficient handling of reactive intermediates and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Octadecadiynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Octadecadiynoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4,6-Octadecadiynoic acid involves its interaction with various molecular targets and pathways. The compound’s triple bonds allow it to participate in unique chemical reactions that can modulate biological processes. For example, it can inhibit certain enzymes involved in lipid metabolism, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Occurrence

The table below summarizes key structural and occurrence differences among octadecadiynoic acid isomers:

Compound Triple Bond Positions Natural Sources Key Identifiers (CAS/References)
4,6-Octadecadiynoic acid 4,6 Not explicitly reported in evidence Limited data; inferred via nomenclature
9,12-Octadecadiynoic acid 9,12 Human breast milk, vegetable oils CAS: HMDB0247623
10,13-Octadecadiynoic acid 10,13 Angelica sinensis (tail part) Not specified
12,15-Octadecadiynoic acid 12,15 Cyperus alternifolius leaves Methyl ester form: 12,15-Octadecadiynoic acid methyl ester

Notes:

  • Positional isomerism alters hydrophobicity and interaction with biological membranes. For example, 9,12-octadecadiynoic acid’s mid-chain triple bonds enhance its integration into lipid bilayers, affecting neuronal signaling .
Neurobehavioral Effects
  • 9,12-Octadecadiynoic acid: Low doses (0.1 µM): Enhances locomotion, foraging ability, and serotonin dynamics in C. elegans by upregulating antioxidant genes (sod-1, sod-3, cyp-35A2) and serotonin transporter mod-1 . High doses (>1 µM): Suppresses antioxidant defenses (sod-1, sod-3, daf-16) and shortens lifespan in C. elegans due to oxidative stress .
  • 12,15-Octadecadiynoic acid methyl ester: Found in Cyperus alternifolius; exhibits anti-inflammatory properties but lacks neurobehavioral data .
  • 4,6-Octadecadiynoic acid: No direct neurobehavioral studies available.
Antioxidant and Stress Responses
  • 9,12-Octadecadiynoic acid: Biphasic effect: Low doses activate stress-responsive genes (e.g., cyp-35A2), while high doses inhibit daf-16, a key longevity regulator in C. elegans .
  • Octadecadiynoic acid (unspecified position): Detected in anti-inflammatory plant extracts, suggesting broad-spectrum bioactivity .

Chemical and Analytical Data

Property 4,6-Octadecadiynoic acid 9,12-Octadecadiynoic acid 12,15-Octadecadiynoic acid methyl ester
Molecular Weight 276.4 g/mol 276.4 g/mol 290.4 g/mol (methyl ester)
Detected in GC-MS Not reported Yes (blood, plants) Yes (Cyperus alternifolius)
Bioactivity Concentration N/A 0.1–1 µM (effective range) Not quantified

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